molecular formula C8H10Cl2N2 B13043729 (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13043729
M. Wt: 205.08 g/mol
InChI Key: DACCINGOQFWAFJ-MRVPVSSYSA-N
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Description

(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.

    Reductive Amination: The 3,4-dichlorobenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Imines, amides.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity.

    (1S)-1-(3,4-Difluorophenyl)ethane-1,2-diamine: A fluorinated analog with potentially different reactivity and applications.

Uniqueness

(1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

DACCINGOQFWAFJ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Cl

Origin of Product

United States

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